molecular formula C14H18BrN3 B3885146 N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine

Cat. No.: B3885146
M. Wt: 308.22 g/mol
InChI Key: SPGPVJVHLDSDDT-MHMBTURYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine, also known as BRPM, is a chemical compound that has been studied extensively due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are involved in the apoptotic pathway. This compound has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, which play a role in cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a cytotoxic effect on cancer cells, specifically breast cancer cells. It has also been shown to inhibit the growth of tumor cells in mice models. However, the effects of this compound on normal cells are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine in lab experiments is its potential as an antitumor agent. However, its cytotoxic effects on normal cells may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

Future research on N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine could focus on its potential use in combination with other antitumor agents. Additionally, further studies could investigate the effects of this compound on normal cells and its potential as a therapeutic agent for other diseases. The development of more efficient synthesis methods for this compound could also increase its availability for research purposes.

Scientific Research Applications

N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine has been studied for its potential use as an antitumor agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells, specifically in breast cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor cells in mice models.

Properties

IUPAC Name

(E,E)-2-bromo-N-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3/c1-17-7-9-18(10-8-17)16-12-14(15)11-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3/b14-11+,16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGPVJVHLDSDDT-MHMBTURYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC(=CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C(=C\C2=CC=CC=C2)/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine
Reactant of Route 2
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine
Reactant of Route 3
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine
Reactant of Route 5
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine
Reactant of Route 6
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-methyl-1-piperazinamine

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